molecular formula C6H7BO3S B581932 (5-Formyl-4-methylthiophen-2-yl)boronic acid CAS No. 352530-25-7

(5-Formyl-4-methylthiophen-2-yl)boronic acid

Cat. No.: B581932
CAS No.: 352530-25-7
M. Wt: 169.989
InChI Key: QEIXJCOHLUKRPO-UHFFFAOYSA-N
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Description

(5-Formyl-4-methylthiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C6H7BO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a formyl group (-CHO) and a boronic acid group (-B(OH)2) attached to the thiophene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Formyl-4-methylthiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 5-formyl-4-methylthiophene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the boronic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Formyl-4-methylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol or tetrahydrofuran).

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

Scientific Research Applications

(5-Formyl-4-methylthiophen-2-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (5-Formyl-4-methylthiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The formyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

    (5-Formyl-2-thienyl)boronic acid: Similar structure but lacks the methyl group at the 4-position.

    (5-Methylthiophen-2-yl)boronic acid: Similar structure but lacks the formyl group.

Uniqueness

(5-Formyl-4-methylthiophen-2-yl)boronic acid is unique due to the presence of both formyl and boronic acid groups on the thiophene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.

Properties

IUPAC Name

(5-formyl-4-methylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3S/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIXJCOHLUKRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674571
Record name (5-Formyl-4-methylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352530-25-7
Record name (5-Formyl-4-methylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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